An In-Depth Technical Guide to Tert-butyl Oxirane-2-carboxylate: Structure, Nomenclature, and Synthetic Applications
An In-Depth Technical Guide to Tert-butyl Oxirane-2-carboxylate: Structure, Nomenclature, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl oxirane-2-carboxylate, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. This document details its chemical structure, nomenclature, physicochemical properties, synthesis, and key applications in medicinal chemistry.
Chemical Structure and Nomenclature
Tert-butyl oxirane-2-carboxylate is a heterocyclic compound featuring a three-membered oxirane (epoxide) ring directly attached to a carboxylic acid tert-butyl ester group. The presence of a chiral center at the C2 position of the oxirane ring makes it a valuable intermediate for asymmetric synthesis.
Chemical Structure:
IUPAC Name: tert-butyl oxirane-2-carboxylate[1]
Synonyms:
-
tert-butyl glycidate
-
Oxirane-2-carboxylic acid, 1,1-dimethylethyl ester[1]
-
2,3-Epoxypropanoic acid tert-butyl ester
CAS Number: 92223-80-8[2]
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl oxirane-2-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 156.5 ± 15.0 °C (Predicted) | [3] |
| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in most organic solvents. | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Spectroscopic Data
The structural elucidation of tert-butyl oxirane-2-carboxylate is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of tert-butyl oxirane-2-carboxylate would exhibit characteristic signals for the protons of the oxirane ring and the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH ₃)₃ |
| ~2.7-2.9 | Multiplet | 2H | Oxirane CH ₂ |
| ~3.2-3.4 | Multiplet | 1H | Oxirane CH |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~28 | -C(C H₃)₃ |
| ~45 | Oxirane C H₂ |
| ~52 | Oxirane C H |
| ~82 | -C (CH₃)₃ |
| ~169 | C =O |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of tert-butyl oxirane-2-carboxylate would likely show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would include the loss of a tert-butyl group (-57) and the isobutene molecule (-56).[4]
| m/z | Fragmentation |
| 144 | [M]⁺ |
| 87 | [M - C₄H₉]⁺ |
| 88 | [M - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the oxirane ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1250, 850 | C-O stretch (epoxide) |
Synthesis of Tert-butyl Oxirane-2-carboxylate
The most common and efficient method for the synthesis of tert-butyl oxirane-2-carboxylate is the Darzens glycidic ester condensation .[5][6] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).
Experimental Protocol: Darzens Condensation
Materials:
-
Paraformaldehyde
-
tert-Butyl chloroacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a mixture of paraformaldehyde and tert-butyl chloroacetate is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford tert-butyl oxirane-2-carboxylate as a colorless liquid.
Applications in Drug Development
Tert-butyl oxirane-2-carboxylate is a versatile chiral building block in the synthesis of a wide range of pharmaceutical compounds.[7] Its epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of various functional groups. This is particularly valuable in the synthesis of enantiomerically pure drugs, where the biological activity often resides in a single enantiomer.
Role as a Chiral Precursor in Antiviral Drug Synthesis
One notable application of tert-butyl oxirane-2-carboxylate is in the synthesis of antiviral agents. For instance, it can serve as a key intermediate in the preparation of protease inhibitors used in the treatment of HIV. The epoxide can be opened by a nucleophilic amine to establish a chiral amino alcohol moiety, a common pharmacophore in this class of drugs.
Use in the Development of Anticancer Agents
Derivatives of oxirane-2-carboxylate have shown promise as cytotoxic agents against cancer cell lines.[8] The epoxide functionality can react with nucleophilic residues in biological macromolecules, such as enzymes and DNA, leading to cell death. Research has shown that certain 3-aryloxirane-2-carboxylate derivatives exhibit significant antiproliferative activity.[8] For example, some of these compounds have been investigated as inhibitors of cyclin-dependent kinase 1 (CDK1), a key enzyme in cell cycle progression.[8]
Safety and Handling
Tert-butyl oxirane-2-carboxylate is classified as a hazardous substance. It is flammable and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This in-depth guide provides a solid foundation for understanding the chemical nature and utility of tert-butyl oxirane-2-carboxylate. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. tert-Butyl oxirane-2-carboxylate | C7H12O3 | CID 14288020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-Butyl Oxirane-2-Carboxylate CAS#: 92223-80-8 [m.chemicalbook.com]
- 4. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
